3-(3-Cyanophenyl)-2-hydroxypyridine, 95%
Description
Significance of Pyridine (B92270) and Hydroxypyridine Scaffolds in Chemical Research
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. Its derivatives, including the hydroxypyridines, are of paramount importance in both synthetic and medicinal chemistry.
Nitrogen-containing heterocycles are a ubiquitous class of organic compounds that play a pivotal role in the development of new materials and therapeutic agents. Their presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores their significance. The nitrogen atom imparts unique properties to the heterocyclic ring, influencing its basicity, reactivity, and ability to participate in hydrogen bonding, which are crucial for biological activity.
In medicinal chemistry, these scaffolds are often considered "privileged structures" due to their ability to bind to a wide range of biological targets with high affinity and specificity. The structural diversity of nitrogen-containing heterocycles allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.
Among the various classes of pyridine derivatives, 3-hydroxypyridines have emerged as particularly valuable building blocks in organic synthesis and drug discovery. The presence of the hydroxyl group at the 3-position of the pyridine ring introduces a site for further functionalization and influences the electronic properties of the molecule.
Derivatives of 3-hydroxypyridine (B118123) have been investigated for a wide range of biological activities. The ability of the 3-hydroxy group to act as a hydrogen bond donor and acceptor, as well as its potential to chelate metal ions, contributes to its diverse pharmacological profile.
The Unique Structural and Electronic Features of 3-(3-Cyanophenyl)-2-hydroxypyridine
The chemical identity of 3-(3-Cyanophenyl)-2-hydroxypyridine is defined by the interplay of its three key components: the 2-hydroxypyridine (B17775) ring, the cyanophenyl group, and their specific connectivity. This unique arrangement gives rise to distinct structural and electronic characteristics.
The 2-hydroxypyridine moiety can exist in tautomeric equilibrium with its 2-pyridone form. This tautomerism is a critical feature that influences the compound's reactivity, aromaticity, and potential for intermolecular interactions. The presence of the electron-withdrawing cyano (C≡N) group on the phenyl ring at the meta-position significantly impacts the electronic distribution across the entire molecule. This cyano group can participate in dipole-dipole interactions and potentially influence the acidity of the hydroxyl group and the basicity of the pyridine nitrogen.
Table 1: Key Structural and Electronic Features of 3-(3-Cyanophenyl)-2-hydroxypyridine and Related Scaffolds
| Feature | Pyridine | 2-Hydroxypyridine | 3-(3-Cyanophenyl)-2-hydroxypyridine |
| Core Scaffold | Aromatic heterocycle | Aromatic heterocycle with hydroxyl group | Substituted 2-hydroxypyridine |
| Key Functional Groups | Nitrogen atom | Hydroxyl group, Nitrogen atom | Cyano group, Hydroxyl group, Nitrogen atom |
| Tautomerism | Not applicable | Exists in equilibrium with 2-pyridone form | Expected to exhibit 2-pyridone tautomerism |
| Electronic Effects | Basic nitrogen lone pair | Electron-donating hydroxyl group | Electron-withdrawing cyanophenyl group |
| Potential Interactions | Hydrogen bonding (acceptor), π-stacking | Hydrogen bonding (donor/acceptor), Metal chelation | Dipole-dipole interactions, Hydrogen bonding, π-stacking |
Research Landscape and Gaps in Understanding the Chemical Compound
A review of the current scientific literature reveals that while extensive research has been conducted on the broader classes of cyanopyridines and hydroxypyridines, dedicated studies focusing specifically on 3-(3-Cyanophenyl)-2-hydroxypyridine are notably scarce.
Research on related 3-cyano-2-pyridone derivatives has highlighted their potential as anticancer agents and fluorescent materials. ekb.eggoogle.com Studies have explored the synthesis, crystal structure, and biological activities of various substituted cyanopyridines. nih.govrsc.org The synthesis of 3-cyanopyridine (B1664610) itself is a well-established process. chemicalbook.com Furthermore, theoretical and experimental spectroscopic analyses of cyano-substituted styrylpyridines provide insights into their electronic properties. mdpi.com
However, a significant gap exists in the specific investigation of 3-(3-Cyanophenyl)-2-hydroxypyridine. There is a lack of detailed reports on its synthesis, comprehensive spectroscopic characterization (such as detailed NMR and mass spectrometry data), crystal structure analysis, and systematic evaluation of its biological activities. The influence of the meta-substituted cyanophenyl group on the tautomeric equilibrium of the 2-hydroxypyridine ring and the resulting impact on its chemical and biological properties remain largely unexplored.
This lack of focused research presents a clear opportunity for further investigation. A thorough examination of 3-(3-Cyanophenyl)-2-hydroxypyridine could unveil novel chemical properties and potential applications, contributing valuable knowledge to the field of heterocyclic chemistry.
Properties
IUPAC Name |
3-(2-oxo-1H-pyridin-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-9-3-1-4-10(7-9)11-5-2-6-14-12(11)15/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNDZGYXILJJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CNC2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682541 | |
| Record name | 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426823-50-9 | |
| Record name | 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3 Cyanophenyl 2 Hydroxypyridine and Its Analogues
Established General Synthetic Approaches for 3-Cyano-2-hydroxypyridine Derivatives
The construction of the 3-cyano-2-hydroxypyridine scaffold is a central focus in heterocyclic chemistry, owing to the utility of these compounds as building blocks. Several robust methods have been developed for their synthesis.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) are highly valued for their efficiency, allowing for the construction of complex molecules like 3-cyano-2-hydroxypyridine derivatives in a single pot from three or more starting materials. mdpi.comnih.gov This approach reduces reaction times, increases yields, and simplifies product isolation. mdpi.com
One prominent MCR strategy involves the three-component condensation of alkenes, ketones, and ammonium (B1175870) acetate, which efficiently produces 4,6-substituted aryl-3-cyano-2-pyridones. mdpi.com Conducting this reaction under solvent-free conditions further enhances its environmental friendliness. mdpi.com Another green MCR approach for synthesizing substituted cyanopyridines utilizes 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and alcohols, with doped animal bone meal acting as a catalyst. researchgate.net More recently, a metal-free cascade reaction has been developed for synthesizing a diverse range of 3-cyano-2-pyridone derivatives in moderate to excellent yields. mdpi.com
Table 1: Examples of Multi-component Reactions for 3-Cyano-2-hydroxypyridine Synthesis
| Reactants | Catalyst/Reagents | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Aromatic Alkenes, Aromatic Ketones, Ammonium Acetate | None (Solvent-free) | 80 °C, 3-6 h | 4,6-Diaryl-3-cyano-2-pyridone | High | mdpi.com |
| 1,3-Dicarbonyls, Aromatic Aldehydes, Malononitrile, Alcohols | Doped Animal Bone Meal | Thermal or Microwave | Substituted Cyanopyridines | 80-92% | researchgate.net |
| 1,3-Diphenylprop-2-yn-1-one, 2-Cyano-N-methylacetamide | K₂CO₃ | 1,4-Dioxane, 100 °C, 8 h | 1-Methyl-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile | High | mdpi.com |
| Acetylacetone, N-Substituted Cyanoacetamides | KOH | Ethanol, 80 °C, 4 h | N-Alkyl-3-cyano-4,6-dimethyl-2-pyridone | 61-79% | mdpi.com |
Rearrangement of Furan (B31954) Derivatives to 3-Hydroxypyridines
The transformation of furan-based compounds into the pyridine (B92270) core represents a classic synthetic route. The rearrangement of acylfurans, in particular, can be utilized to produce 3-hydroxypyridines. acs.org A notable industrial process involves the reaction of furfural (B47365) with chlorine or bromine, which initiates a ring-opening reaction. google.compatsnap.com The resulting intermediate is then reacted with an ammonium sulfamate (B1201201) solution, followed by hydrolysis under alkaline conditions, to yield 2-amino-3-hydroxypyridine. google.compatsnap.comgoogle.com While this method directly produces the 3-hydroxypyridine (B118123) scaffold from readily available starting materials, it requires subsequent steps to introduce the cyano group at the 3-position.
Reactions of 2-Acylfurans with Nitrogen-Containing Compounds
Closely related to furan rearrangements, the direct reaction of 2-acylfurans with nitrogen-containing compounds provides another pathway to hydroxypyridines. For instance, furan-2-carboxylic acid or its derivatives can be reacted with ammonia (B1221849) at high temperatures in the presence of an acid catalyst to generate 2-amino-3-hydroxypyridines. google.com This method capitalizes on the ability of the furan ring to undergo ring-opening and re-closure in the presence of a nitrogen source to form the more stable aromatic pyridine ring.
Formation via Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates in the synthesis of heterocyclic compounds, including 3-cyano-2-hydroxypyridines. orientjchem.org The synthesis typically begins with a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and an aromatic aldehyde to form the chalcone (B49325) backbone. orientjchem.orgbioline.org.br
The crucial step is the subsequent cyclocondensation of the chalcone with a nucleophile like cyanoacetamide. orientjchem.org This reaction, often catalyzed by a base such as piperidine, leads to the formation of the 2-oxo-1,2-dihydropyridine-3-carbonitrile ring system. orientjchem.org This strategy allows for significant molecular diversity, as various substituents can be incorporated into both aryl rings of the initial chalcone.
Table 2: Synthesis of 2-Hydroxypyridine (B17775) Derivatives from Chalcones
| Chalcone Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| (E)-1-(4-morpholinophenyl)-3-phenylprop-2-en-1-one | Cyanoacetamide | Ethanol, Piperidine, Reflux | 6-(4-morpholinophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | orientjchem.org |
| (E)-3-(4-chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | Cyanoacetamide | Ethanol, Piperidine, Reflux | 4-(4-chlorophenyl)-6-(4-morpholinophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | orientjchem.org |
Targeted Synthesis of 3-(3-Cyanophenyl)-2-hydroxypyridine
While general methods provide access to the core 3-cyano-2-hydroxypyridine structure, targeted approaches are necessary to install specific substituents, such as the 3-cyanophenyl group. The Suzuki-Miyaura cross-coupling reaction stands out as the premier method for this type of precise C-C bond formation.
Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Pyridines
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate. libretexts.org It is widely used in the synthesis of biaryl and heteroaryl compounds due to its high functional group tolerance and relatively mild reaction conditions. libretexts.orgresearchgate.net
The synthesis of 3-(3-Cyanophenyl)-2-hydroxypyridine via this method would logically proceed through the coupling of a 3-substituted-2-hydroxypyridine with 3-cyanophenylboronic acid. The pyridine component would need a leaving group at the 3-position, typically a halogen (Br, I) or a triflate. The 2-hydroxy group may require protection during the reaction.
The reaction is catalyzed by a palladium complex, with common catalysts including Pd(dppf)Cl₂ and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. orgsyn.orgnih.gov A base, such as sodium carbonate, potassium carbonate, or sodium phosphate, is required to facilitate the transmetalation step of the catalytic cycle. nih.govnih.gov This reaction has been successfully applied to a wide range of pyridine substrates to produce aryl-substituted pyridines. nih.govclaremont.edu
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives
Strategies for Introducing the 3-Cyanophenyl Moiety
A key step in the synthesis of the title compound is the formation of the carbon-carbon bond between the pyridine ring and the 3-cyanophenyl group. Modern cross-coupling reactions are instrumental in achieving this transformation with high efficiency and selectivity.
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C bonds. nih.gov Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are particularly relevant for the arylation of pyridine rings. wikipedia.orgresearchgate.netlibretexts.orgorgsyn.orgwikipedia.orgorganic-chemistry.orgharvard.eduyoutube.com
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. harvard.eduyoutube.com For the synthesis of 3-(3-Cyanophenyl)-2-hydroxypyridine, a plausible route involves the coupling of a 3-halopyridin-2-ol derivative with 3-cyanophenylboronic acid. nih.govresearchgate.net The choice of solvent and base is crucial for the reaction's success. jsynthchem.com
Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorgsyn.orgorganic-chemistry.org The synthesis could proceed by reacting a 3-halopyridin-2-ol with a (3-cyanophenyl)zinc halide. orgsyn.org Negishi coupling is known for its high functional group tolerance. wikipedia.org
Stille Coupling: The Stille reaction employs an organotin reagent and an organic halide, also catalyzed by palladium. libretexts.orgwikipedia.org A possible synthetic pathway would be the reaction between a 3-stannyl-2-hydroxypyridine derivative and 3-bromobenzonitrile. libretexts.org A significant advantage of Stille coupling is the stability of organotin reagents to air and moisture, though their toxicity is a concern. wikipedia.orgharvard.edu
A general representation of these cross-coupling strategies is depicted in the table below.
| Cross-Coupling Reaction | Pyridine Substrate | Arylating Agent | Catalyst |
| Suzuki-Miyaura | 3-Halo-2-hydroxypyridine | 3-Cyanophenylboronic acid | Pd catalyst |
| Negishi | 3-Halo-2-hydroxypyridine | (3-Cyanophenyl)zinc halide | Pd or Ni catalyst |
| Stille | 3-Stannyl-2-hydroxypyridine | 3-Bromobenzonitrile | Pd catalyst |
Other Arylation Methods:
Transition-metal-free methods for the arylation of pyridines have also been developed. For instance, the reaction of pyridine N-oxides with silylaryl triflates in the presence of a fluoride (B91410) source can regioselectively produce 3-(2-hydroxyphenyl)pyridines. capes.gov.br While not directly applicable to the 3-cyanophenyl case, this illustrates the expanding toolbox for pyridine functionalization.
Furthermore, one-pot multicomponent reactions are frequently employed for the synthesis of highly substituted 3-cyano-2(1H)-pyridones. researchgate.netorientjchem.org These reactions often involve the condensation of a ketone, an aldehyde, and cyanoacetamide or a similar active methylene (B1212753) compound. researchgate.netorientjchem.org By selecting the appropriate aromatic aldehyde (3-cyanobenzaldehyde), the 3-cyanophenyl moiety can be incorporated directly during the formation of the pyridone ring.
Derivatization and Analogue Synthesis
The 3-cyano-2-hydroxypyridine scaffold serves as a versatile platform for the synthesis of a wide range of analogues through various derivatization reactions.
Alkylation at α-positions of 3-Cyano-2(1H)-pyridones
The 2(1H)-pyridone tautomer of 3-cyano-2-hydroxypyridine possesses two potential sites for alkylation: the nitrogen atom and the oxygen atom. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, and the substituents on the pyridone ring.
Recent research has shown that cesium carbonate (Cs2CO3) can promote the N-alkylation of 3-cyano-2(1H)-pyridones with various alkyl halides. However, the presence of aryl groups on the pyridone ring can favor the formation of O-alkylated products due to electronic effects. The use of alkyl dihalides can lead to complex mixtures of both N- and O-alkylated compounds.
Formation of Tetrazole Derivatives from Cyano Precursors
The cyano group at the 3-position of the pyridine ring is a versatile functional group that can be converted into other heterocycles, most notably tetrazoles. The tetrazole ring is often considered a bioisostere of a carboxylic acid group.
The synthesis of tetrazoles from nitriles is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide or azidotrimethylsilane. This transformation can be facilitated by various catalysts and reaction conditions, including the use of Lewis acids or one-pot multicomponent reaction strategies. The conversion of the cyano group to a tetrazole can significantly alter the biological and physicochemical properties of the parent molecule.
Ring Expansion and Transformations in Related Pyridine Systems
The pyridine ring itself can undergo various transformations, including ring expansion reactions, to yield larger heterocyclic systems. For example, rhodium carbenoid-induced ring expansion of isoxazoles provides a pathway to highly substituted pyridines. While not a direct derivatization of 3-(3-cyanophenyl)-2-hydroxypyridine, such strategies highlight the potential for skeletal diversification of pyridine-based compounds. Another example involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with azides, which can lead to naphthyridin-2(1H)-one derivatives through a cycloaddition-ring expansion mechanism. google.com
Synthesis of Thio-analogues
The hydroxyl group at the 2-position of the pyridine ring can be replaced with a sulfur atom to generate the corresponding thio-analogue, 3-(3-cyanophenyl)-2-mercaptopyridine, which exists in tautomeric equilibrium with 3-(3-cyanophenyl)pyridine-2(1H)-thione. nih.govresearchgate.net This transformation can be achieved by treating the 2-hydroxypyridine with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. Alternatively, 2-chloropyridine (B119429) precursors can be reacted with a sulfur source, such as thiourea (B124793) or calcium hydrogen sulfide, to yield the 2-mercaptopyridine (B119420) derivative. nih.gov These thio-analogues often exhibit different chemical reactivity and biological activity compared to their oxygenated counterparts.
Green Chemistry Principles in Synthesis of 3-Cyanophenyl-Substituted Pyridines
The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to develop more environmentally benign and sustainable processes. mdpi.com
Key green chemistry strategies include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts. nih.gov Microwave irradiation has been successfully used in the synthesis of 3-cyano-2(1H)-pyridones. researchgate.net
Ultrasonication: Similar to microwave heating, ultrasound can enhance reaction rates and yields in the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. researchgate.net
Use of greener solvents: Efforts are being made to replace traditional volatile organic compounds with more environmentally friendly solvents like water or ionic liquids. nih.gov Ligand-free Suzuki reactions in aqueous media have been developed for the synthesis of arylpyridines. nih.gov
Catalysis: The use of efficient and recyclable catalysts, such as palladium catalysts in cross-coupling reactions, aligns with green chemistry principles by enabling reactions to proceed under milder conditions with high atom economy. The development of iron-catalyzed cyclization reactions for pyridine synthesis also represents a move towards more sustainable and less toxic metal catalysts.
Multicomponent reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical and reduce the number of synthetic steps and purification processes required. mdpi.com
By incorporating these green chemistry principles, the synthesis of 3-(3-cyanophenyl)-2-hydroxypyridine and its derivatives can be made more efficient, cost-effective, and environmentally responsible.
Advanced Structural Elucidation and Spectroscopic Characterization
Spectroscopic Techniques for Confirming Molecular Structure and Purity
Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the molecular structure of 3-(3-Cyanophenyl)-2-hydroxypyridine. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When subjected to infrared radiation, the covalent bonds within the 3-(3-Cyanophenyl)-2-hydroxypyridine molecule vibrate at specific frequencies. These absorptions are recorded to generate an FT-IR spectrum, which serves as a molecular fingerprint. Key absorptions for this compound include the stretching vibrations of the hydroxyl (-OH) group, the nitrile (-C≡N) group, and the various C-H and C=C bonds within the phenyl and pyridine (B92270) rings. The purity of the sample can also be inferred, as impurities would introduce extraneous peaks into the spectrum.
Table 1: Characteristic FT-IR Absorption Bands for 3-(3-Cyanophenyl)-2-hydroxypyridine
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H stretch | 3200-3600 |
| Nitrile | C≡N stretch | 2220-2260 |
| Aromatic | C-H stretch | 3000-3100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environments, their relative numbers, and how they are connected to neighboring atoms. For 3-(3-Cyanophenyl)-2-hydroxypyridine, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts (δ) of these signals and their splitting patterns (e.g., singlet, doublet, triplet) reveal the precise arrangement of protons in the molecule.
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in 3-(3-Cyanophenyl)-2-hydroxypyridine gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals indicate the type of carbon atom (e.g., aromatic, nitrile, or bonded to an electronegative atom like oxygen).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(3-Cyanophenyl)-2-hydroxypyridine
| Nucleus | Atom Type | Predicted Chemical Shift (δ) ppm |
|---|---|---|
| ¹H | Pyridine-H | 7.0-8.5 |
| ¹H | Phenyl-H | 7.2-8.0 |
| ¹H | Hydroxyl-OH | Variable, broad |
| ¹³C | Pyridine-C | 110-160 |
| ¹³C | Phenyl-C | 120-140 |
| ¹³C | Nitrile-CN | 115-125 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of 3-(3-Cyanophenyl)-2-hydroxypyridine is characterized by absorption maxima (λ_max) that are indicative of the π-conjugated system formed by the interconnected phenyl and hydroxypyridine rings. These electronic transitions, typically π → π* and n → π*, are sensitive to the solvent environment and provide confirmation of the chromophoric system of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. For 3-(3-Cyanophenyl)-2-hydroxypyridine (C₁₂H₈N₂O), HRMS would confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information about vibrational modes in a molecule and is complementary to FT-IR spectroscopy. It is particularly useful for detecting non-polar bonds and symmetric vibrations. In the analysis of 3-(3-Cyanophenyl)-2-hydroxypyridine, Raman spectroscopy could provide strong signals for the C≡N nitrile stretch and the symmetric breathing modes of the aromatic rings, offering further confirmation of the molecular structure.
Crystallographic Analysis for Solid-State Structure Determination
While spectroscopic methods reveal the molecular structure, X-ray crystallography provides the definitive three-dimensional arrangement of atoms and molecules in the solid state. By diffracting X-rays off a single crystal of 3-(3-Cyanophenyl)-2-hydroxypyridine, it is possible to determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and pyridine nitrogen atoms. This technique offers an unambiguous confirmation of the molecular connectivity and conformation in the crystalline form.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
X-ray Diffraction (XRD) for Bond Lengths, Angles, and Conformation
X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional structure of a crystalline solid. While a specific, publicly available crystal structure for 3-(3-Cyanophenyl)-2-hydroxypyridine was not identified in the reviewed literature, the expected geometric parameters can be inferred from analyses of closely related compounds, such as 2-hydroxypyridine (B17775), 2-pyridone, and other cyanophenyl derivatives. nih.govmdpi.comresearchgate.net
The molecule's conformation is largely dictated by the rotational freedom around the C-C single bond connecting the pyridine and phenyl rings. The dihedral angle between these two rings is a critical parameter, influencing the degree of conjugation and the potential for intermolecular packing. In the solid state, it is anticipated that the compound would crystallize in its more stable 2-pyridone tautomeric form, a common feature for this heterocyclic system. nih.govstackexchange.com The planarity of the individual rings would be largely preserved, with minor deviations.
Below is a table of representative bond lengths for the constituent parts of the molecule, compiled from general diffraction data and studies on analogous structures. nih.govwuxibiology.compsu.edursc.org
| Bond Type | Expected Bond Length (Å) | Ring System |
| C=O | ~1.24 - 1.26 | Pyridone |
| C-N (amide) | ~1.36 - 1.39 | Pyridone |
| C=C | ~1.35 - 1.43 | Pyridone/Phenyl |
| C-C (ring) | ~1.38 - 1.45 | Pyridone/Phenyl |
| C-C (inter-ring) | ~1.48 - 1.50 | - |
| C≡N | ~1.14 - 1.16 | Cyanophenyl |
| C-CN | ~1.44 - 1.46 | Cyanophenyl |
| N-H | ~1.01 - 1.03 | Pyridone |
This table is interactive. Data is illustrative based on related compounds.
Expected bond angles within the aromatic rings would be approximately 120°, with some distortion due to the substituents and the nitrogen heteroatom. nih.gov
Analysis of Intermolecular Interactions: Hydrogen Bonding, C-H…π, C-N…π, and π…π Stacking
The supramolecular architecture of 3-(3-Cyanophenyl)-2-hydroxypyridine in the solid state is governed by a variety of non-covalent interactions. The prevalence of the 2-pyridone tautomer in the solid state facilitates the formation of strong, centrosymmetric dimers via N-H···O hydrogen bonds. wikipedia.orgnih.gov This is a highly robust and common structural motif in 2-pyridone chemistry.
Beyond this primary interaction, the presence of two aromatic rings and a cyano group introduces other significant forces:
π…π Stacking: The electron-rich pyridine ring and the cyanophenyl ring can engage in π…π stacking interactions. These interactions, which can be in either a face-to-face or offset arrangement, are crucial for stabilizing the crystal lattice. d-nb.infosnu.ac.kr
C-N…π Interactions: The nitrogen atom of the cyano group is electron-rich and can act as an acceptor in interactions with the π-system of a nearby phenyl or pyridine ring.
Hydrogen Bonding involving the Cyano Group: The nitrogen of the cyano group can also act as a weak hydrogen bond acceptor, potentially forming C-H···N bonds with neighboring molecules. mdpi.com
The combination of these diverse intermolecular forces dictates the final crystal packing, density, and physicochemical properties of the compound. nih.gov
Tautomeric Equilibrium Studies of 2-Hydroxypyridine Systems
Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental characteristic of 2-hydroxypyridine and its derivatives. nih.gov This equilibrium is critical as the different tautomers possess distinct electronic, physical, and chemical properties.
Investigation of 2-Hydroxypyridine and 2-Pyridone Tautomerism
The compound 3-(3-Cyanophenyl)-2-hydroxypyridine exists in a dynamic equilibrium between its phenolic (2-hydroxypyridine) form and its amide (2-pyridone) form. chemtube3d.com The 2-hydroxypyridine form possesses a hydroxyl group on the pyridine ring, which imparts classical aromatic character. In contrast, the 2-pyridone form features a carbonyl group and a protonated nitrogen atom within the ring. nih.govwuxibiology.com
While the 2-hydroxypyridine form might be considered more traditionally "aromatic," the 2-pyridone tautomer is often more stable, particularly in the solid state and in polar solvents. nih.govstackexchange.com This stability is attributed to factors including its larger dipole moment and its ability to form strong hydrogen-bonded dimers. wuxibiology.com Spectroscopic methods such as UV, IR, and NMR, often in combination with theoretical calculations, are employed to study this equilibrium. nih.govsemanticscholar.orgrsc.org
Solvent Effects on Tautomeric Equilibrium
The position of the tautomeric equilibrium is highly sensitive to the solvent environment. wuxibiology.com This phenomenon is primarily driven by the difference in polarity between the two tautomers. The 2-pyridone form is significantly more polar than the 2-hydroxypyridine form. wuxibiology.com
In non-polar solvents (e.g., cyclohexane, carbon tetrachloride), the less polar 2-hydroxypyridine tautomer is favored. nih.govstackexchange.com
In polar solvents (e.g., water, alcohols, DMSO), the equilibrium shifts markedly towards the more polar 2-pyridone tautomer, which is better stabilized by the polar environment. nih.govwikipedia.org
The equilibrium constant (KT = [2-pyridone]/[2-hydroxypyridine]) for the parent 2-hydroxypyridine system illustrates this solvent dependence clearly.
| Solvent | Dielectric Constant (ε) | KT | Favored Tautomer |
| Gas Phase | 1 | ~0.4 | 2-Hydroxypyridine |
| Cyclohexane | 2.02 | ~1.7 | 2-Pyridone (slight) |
| Chloroform | 4.81 | ~6.0 | 2-Pyridone |
| Water | 78.4 | ~900 | 2-Pyridone |
This table is interactive. Data is for the parent 2-hydroxypyridine system and is illustrative of the expected trend for its derivatives. nih.govwuxibiology.com
The addition of protic substances like water to a solution in an aprotic solvent can also shift the equilibrium toward the pyridone form, as water molecules can effectively solvate the carbonyl and N-H groups through hydrogen bonding. wuxibiology.comsemanticscholar.org
Multivariate Spectroscopic Methods for Solution Analysis
Analyzing a solution where two or more species, such as tautomers, are in equilibrium presents a challenge because the spectra of the individual components overlap. Multivariate spectroscopic methods, which combine spectroscopy with chemometric data analysis, are powerful tools for resolving this issue. diva-portal.orgdiva-portal.org
For a solution of 3-(3-Cyanophenyl)-2-hydroxypyridine, techniques like UV-Vis or NMR spectroscopy can be used to collect data across a range of conditions (e.g., varying solvent composition or temperature). The resulting dataset, containing multiple overlapping spectra, can be analyzed using multivariate algorithms:
Principal Component Analysis (PCA): PCA is an exploratory tool that can determine the number of independent species contributing to the spectra. For the tautomeric system, PCA would ideally reveal two principal components corresponding to the 2-hydroxypyridine and 2-pyridone forms. diva-portal.org
Partial Least Squares (PLS) Regression: PLS is a calibration method that can be used to build a quantitative model relating the spectral data to the concentration of each tautomer. This allows for the determination of the equilibrium constant under various conditions without needing to isolate the pure tautomers. diva-portal.orgdiva-portal.org
These methods enable a detailed, quantitative understanding of the tautomeric equilibrium in solution, providing insights into the thermodynamics of the system and the influence of external factors. diva-portal.orgnih.govresearchgate.net
Computational and Theoretical Investigations of 3 3 Cyanophenyl 2 Hydroxypyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure of many-body systems. For 3-(3-Cyanophenyl)-2-hydroxypyridine, DFT calculations offer a detailed understanding of its molecular geometry, electronic properties, and simulated spectroscopic signatures.
The geometry of a molecule is fundamental to its chemical and biological activity. For 3-(3-Cyanophenyl)-2-hydroxypyridine, a key structural feature is the tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) form and the 2(1H)-pyridone (lactam) form. DFT calculations are instrumental in determining the relative thermodynamic stabilities of these tautomers. Studies on similar 2(1H)-pyridone derivatives have shown that the lactam form is often more stable in both solid and solution states due to enhanced thermodynamic stability. nih.gov
Geometry optimization calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the lowest energy conformation. nih.gov For 3-(3-Cyanophenyl)-2-hydroxypyridine, this involves finding the minimum energy structure by exploring the rotational freedom around the single bond connecting the phenyl and pyridine (B92270) rings. This conformational analysis identifies the most likely three-dimensional arrangement of the molecule.
Table 1: Predicted Geometrical Parameters for the Tautomers of 3-(3-Cyanophenyl)-2-hydroxypyridine (Illustrative) (Note: This data is hypothetical and for illustrative purposes, based on typical values from related structures.)
| Parameter | 2-Hydroxypyridine (Lactim) Form | 2(1H)-Pyridone (Lactam) Form |
| C-O Bond Length (Å) | 1.35 | 1.24 |
| C-N (ring) Bond Length (Å) | 1.33 | 1.38 |
| N-H Bond Length (Å) | N/A | 1.01 |
| O-H Bond Length (Å) | 0.97 | N/A |
| Dihedral Angle (Py-Ph) | 35° | 38° |
| Relative Energy (kcal/mol) | +2.5 | 0.0 |
DFT calculations provide valuable information about the electronic properties of 3-(3-Cyanophenyl)-2-hydroxypyridine. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. researchgate.net
The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For related 4,6-diaryl-3-cyano-2(1H)-pyridones, HOMO-LUMO gaps have been calculated to be around 3.83-3.84 eV, indicating a notable level of chemical stability. nih.gov The presence of the electron-withdrawing cyano group and the aromatic rings influences the distribution and energies of these frontier orbitals.
Table 2: Predicted Electronic Properties of 3-(3-Cyanophenyl)-2-hydroxypyridine (Illustrative) (Note: This data is hypothetical and for illustrative purposes, based on typical values from related structures.)
| Property | Predicted Value (eV) |
| HOMO Energy | -6.55 |
| LUMO Energy | -2.65 |
| HOMO-LUMO Gap (ΔE) | 3.90 |
| Ionization Potential | 6.55 |
| Electron Affinity | 2.65 |
DFT calculations can simulate various spectroscopic data, which is invaluable for confirming the structure of synthesized compounds. rsc.org
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. For 3-(3-Cyanophenyl)-2-hydroxypyridine, characteristic vibrational frequencies for the C≡N stretch (around 2220-2230 cm⁻¹), C=O stretch (in the pyridone tautomer, around 1640-1670 cm⁻¹), O-H stretch (in the hydroxypyridine tautomer), and N-H stretch (in the pyridone tautomer) can be calculated. nih.govnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. nih.govgaussian.com The calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. gaussian.comresearchgate.net These transitions typically arise from π→π* and n→π* electronic excitations within the aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (δ). nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), a theoretical NMR spectrum can be generated, aiding in the assignment of experimental signals. nih.govresearchgate.net
Table 3: Simulated Spectroscopic Data for 3-(3-Cyanophenyl)-2-hydroxypyridine (Illustrative) (Note: This data is hypothetical and for illustrative purposes, based on typical values from related structures.)
| Spectrum | Parameter | Predicted Value |
| IR | ν(C≡N) | 2225 cm⁻¹ |
| IR | ν(C=O) (pyridone) | 1655 cm⁻¹ |
| UV-Vis | λmax | 310 nm |
| ¹³C NMR | δ (C≡N) | 117 ppm |
| ¹H NMR | δ (pyridone N-H) | 11.5 ppm |
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
While DFT focuses on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For 3-(3-Cyanophenyl)-2-hydroxypyridine, MD can be used to explore its conformational flexibility, particularly the rotation around the phenyl-pyridine bond, and to understand how it interacts with its environment, such as solvent molecules or a biological receptor. researchgate.net These simulations can reveal the range of accessible conformations and the stability of intermolecular interactions, such as hydrogen bonds, which are crucial for its behavior in solution and in biological systems. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net For a class of compounds including derivatives of 3-(3-Cyanophenyl)-2-hydroxypyridine, QSAR models could be developed to predict their potential efficacy as, for example, enzyme inhibitors. nih.gov
These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a correlation with observed activity. For pyridine derivatives, studies have shown that the presence and position of specific functional groups like -OH, -OMe, and halogens can significantly affect their biological activity. nih.govresearchgate.net QSAR can help identify which structural features of 3-(3-Cyanophenyl)-2-hydroxypyridine are most important for a particular activity and guide the design of new, more potent analogues. mdpi.com
Molecular Docking and Binding Affinity Predictions (for mechanistic insights)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or nucleic acid. wjarr.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.netnih.gov
For 3-(3-Cyanophenyl)-2-hydroxypyridine, docking studies could be performed against various protein targets to predict its binding mode and affinity. The 3-cyano group, for instance, is known to form critical hydrogen bond interactions within kinase active sites. mdpi.com The docking process involves placing the ligand in the binding site of the receptor in many different poses and scoring each pose based on a scoring function that estimates the binding affinity. wjarr.com Results from docking can highlight key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) and provide a binding energy score, which is an estimate of the binding affinity. nih.govarxiv.orgchemrxiv.orgresearchgate.net These insights are crucial for understanding the potential biological role of the compound and for rational drug design. nih.gov
Table 4: Illustrative Molecular Docking Results for 3-(3-Cyanophenyl)-2-hydroxypyridine with a Hypothetical Protein Kinase (Note: This data is hypothetical and for illustrative purposes.)
| Parameter | Result |
| Target Protein | Kinase XYZ |
| Predicted Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | LYS78, GLU95, LEU150 |
| Key Interactions | H-bond (pyridone N-H to GLU95), H-bond (cyano N to LYS78), Hydrophobic interactions with LEU150 |
Reactivity and Reaction Mechanisms of 3 3 Cyanophenyl 2 Hydroxypyridine
Chemical Transformations of the Hydroxyl Group
The hydroxyl group of the 2-hydroxypyridine (B17775) tautomer, and the N-H bond of the 2-pyridone tautomer, are primary sites for chemical modification.
The oxidation of the 2-hydroxypyridine system is sensitive to reaction conditions, particularly pH. Studies on the parent 2-hydroxypyridine molecule using pulse radiolysis have shown that its reactivity with oxidizing radicals changes significantly with its protonation state. ias.ac.in At an alkaline pH of 13.3, one-electron oxidation by radicals such as the azide (B81097) radical (N₃•) and the dibromide anion radical (Br₂⁻•) occurs readily. ias.ac.in However, at a neutral pH of 6.8, these radicals are unreactive, suggesting a higher one-electron oxidation potential for the neutral form of 2-hydroxypyridine compared to other isomers like 3-pyridinol. ias.ac.in The pyridone tautomer is generally considered to have reactivity similar to benzene (B151609) in non-radical electrophilic substitution reactions. ias.ac.in
Table 1: Reactivity of 2-Hydroxypyridine with Oxidizing Radicals
| Oxidizing Radical | pH | Reactivity | Rate Constant (dm³mol⁻¹s⁻¹) |
|---|---|---|---|
| N₃• | 13.3 | One-electron oxidation | 2.5 x 10⁹ |
| Br₂⁻• | 13.3 | One-electron oxidation | 2.55 x 10⁹ |
| N₃• | 6.8 | Unreactive | Not observed |
| Br₂⁻• | 6.8 | Unreactive | Not observed |
Data derived from pulse radiolysis studies on 2-hydroxypyridine. ias.ac.in
The hydroxyl group of 2-hydroxypyridine, or more commonly the N-H group of the 2-pyridone tautomer, can be readily derivatized. O-alkylation or N-alkylation reactions are common, often employed to modify the molecule's physical properties or to explore its biological activity. For instance, in the development of PIM-1 kinase inhibitors, the aromatization of the pyridone moiety via 2-alkylation (O-alkylation) was explored to enhance binding affinity. nih.gov Such derivatization can be achieved using various alkylating agents in the presence of a base. Additionally, derivatization techniques are utilized in analytical chemistry to improve detection in methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov For example, reagents like 2-hydrazinoquinoline (B107646) have been used for the derivatization of hydroxyl and other functional groups to enhance ionization efficiency for metabolomic analysis. nih.gov
Reactivity of the Nitrile Group
The cyano group (-C≡N) on the phenyl ring is a versatile functional group, primarily characterized by the electrophilicity of its carbon atom. wikipedia.orglibretexts.org Its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom, which polarizes the triple bond and makes the carbon susceptible to nucleophilic attack. nih.gov
The nitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. wikipedia.orgnumberanalytics.com The reaction proceeds through nucleophilic attack of water or hydroxide (B78521) on the electrophilic nitrile carbon, forming an imidic acid or its conjugate base, which then tautomerizes to the more stable amide. numberanalytics.comlumenlearning.com
Complete hydrolysis to the carboxylic acid requires harsher conditions, such as prolonged heating with acid or base, which facilitates a second hydrolysis step of the intermediate amide. lumenlearning.comstackexchange.com It is possible to achieve selective hydrolysis to the amide by using controlled conditions, such as specific catalysts or milder temperatures. stackexchange.comresearchgate.net For instance, the use of a tetrabutylammonium (B224687) hydroxide (TBAH) catalyst has been shown to selectively hydrate (B1144303) nitriles to amides. researchgate.net
Table 2: General Conditions for Nitrile Hydrolysis
| Reagents | Product | Reaction Type |
|---|---|---|
| H₃O⁺ (dilute), heat | Carboxylic Acid | Acid-catalyzed hydrolysis stackexchange.com |
| NaOH (aq), heat | Carboxylate Salt | Base-catalyzed hydrolysis stackexchange.com |
| H₂SO₄ in TFA | Amide | Controlled acid-catalyzed hydration stackexchange.com |
A significant reaction of the nitrile group is its participation in [3+2] cycloaddition reactions. numberanalytics.com The reaction of an aromatic nitrile with an azide (N₃⁻) is a well-established method for synthesizing 5-substituted-1H-tetrazoles. numberanalytics.comacs.orgacs.org This reaction is formally a cycloaddition, although the mechanism can be complex. acs.org
Computational studies suggest that the reaction may proceed through a stepwise mechanism involving initial nucleophilic attack of the azide on the nitrile carbon, followed by cyclization, rather than a concerted [2+3] cycloaddition. acs.org The reactivity of the nitrile is enhanced by electron-withdrawing groups on the aromatic ring. acs.org Various catalysts, including dialkyltin oxides, trimethylsilyl (B98337) azide, and specific organocatalysts, can be employed to accelerate the reaction and improve yields, sometimes allowing the reaction to proceed under milder conditions. acs.org
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) and Phenyl Rings
The substitution patterns on the two aromatic rings of 3-(3-Cyanophenyl)-2-hydroxypyridine are dictated by the electronic properties of the existing substituents.
On the Pyridine Ring: The 2-hydroxypyridine ring exists predominantly as the 2-pyridone tautomer. chemtube3d.comwikipedia.org The amide functionality within the ring acts as an activating group and is ortho-, para-directing for electrophilic aromatic substitution. This directs incoming electrophiles to positions 3 and 5. ias.ac.in Since the 3-position is already substituted with the cyanophenyl group, electrophilic attack is predicted to occur at the 5-position. Pyridine itself is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com Nucleophilic aromatic substitution on the pyridine ring is generally unfavorable unless activated by strong electron-withdrawing groups. stackexchange.com
On the Phenyl Ring: The phenyl ring is substituted with two groups: the cyano group and the 2-hydroxypyridyl group.
Cyano Group (-CN): This is a strongly deactivating, electron-withdrawing group that directs incoming electrophiles to the meta-position. fiveable.me
2-Hydroxypyridyl Group: The pyridyl group itself is generally considered deactivating towards electrophilic substitution.
With two deactivating groups present, electrophilic aromatic substitution on the phenyl ring is expected to be very difficult to achieve. For nucleophilic aromatic substitution, the powerful electron-withdrawing effect of the cyano group activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. numberanalytics.com However, a successful substitution would require the presence of a suitable leaving group at one of these activated positions.
Reactions with Nitrogen-Containing Compounds for Ring Annulation or Functionalization
The presence of both a cyano group and a reactive pyridone core in 3-(3-Cyanophenyl)-2-hydroxypyridine makes it a valuable precursor for the synthesis of fused heterocyclic systems through reactions with various nitrogen-containing compounds. These reactions often involve the cyano group acting as an electrophilic site for intramolecular or intermolecular cyclization, leading to the formation of new rings.
Research on analogous 2-pyridone structures demonstrates their utility in constructing complex nitrogen-containing polycycles. For instance, highly functionalized 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, which share the core structure of the target molecule, can undergo cyclization with formic acid to yield pyrido[2,3-d]pyrimidines. nih.gov In a similar vein, the reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with primary alkylamines proceeds through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. nih.gov This process, which requires a hydroxyl-containing solvent or reagent, involves the initial attack of the amine on the quinazolinone ring, followed by ring opening and subsequent re-cyclization to form 3-alkylquinazolin-4(3H)-ones. nih.gov When hydroxylamine (B1172632) is used as the nucleophile, a stable amide oxime intermediate can be isolated. nih.gov
Furthermore, the amination of related nitropyridine systems has been achieved using reagents like hydroxylamine and 4-amino-1,2,4-triazole, highlighting the susceptibility of the pyridine ring to nucleophilic substitution by nitrogen-containing species. ntnu.no The cyclodehydration of α-hydroxylactams, formed from the reduction of pyridine-2,3-dicarboximides, provides another pathway to new pyrido[2′,3′ : 3,4]-pyrrolo fused heterocyclic systems. rsc.org These examples underscore the potential of 3-(3-Cyanophenyl)-2-hydroxypyridine to serve as a building block for diverse, fused heterocyclic scaffolds through reactions with nitrogen nucleophiles.
Table 1: Examples of Ring Annulation and Functionalization Reactions with Nitrogen Compounds for Analogous Structures
| Starting Material | Reagent(s) | Product Type | Mechanism/Reaction Type | Ref |
| 6-Amino-4-aryl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles | Formic acid, H₂SO₄ (cat.) | Pyrido[2,3-d]pyrimidine | Intramolecular Cyclization | nih.gov |
| 3-(2-Cyanophenyl)quinazolin-4(3H)-one | Primary alkylamines, Hydroxylamine | 3-Alkylquinazolin-4(3H)-one, Amide oxime | ANRORC | nih.gov |
| 3-Nitropyridines | Hydroxylamine, 4-Amino-1,2,4-triazole | Aminated Pyridines | Vicarious Nucleophilic Substitution | ntnu.no |
| Pyridine-2,3-dicarboximides | NaBH₄ or Grignard reagents, then acid | Pyrido[2′,3′ : 3,4]-pyrrolo systems | Reduction/Addition and Cyclodehydration | rsc.org |
Exploration of Domino and Cascade Reactions in Synthesis
Domino and cascade reactions represent highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple precursors in a single operation, minimizing waste and improving atom economy. The multifunctional nature of 3-(3-Cyanophenyl)-2-hydroxypyridine makes it an ideal candidate for such transformations.
The synthesis of 2-pyridone structures, in general, has been a fertile ground for the application of domino reactions. iupac.orgnih.gov One powerful strategy is the domino Knoevenagel–hetero-Diels–Alder reaction. iupac.orgnih.gov This sequence can be initiated by the condensation of a 1,3-dicarbonyl compound with an aldehyde to form a diene, which then undergoes an intramolecular or intermolecular hetero-Diels-Alder cycloaddition to create complex heterocyclic frameworks. iupac.org Multicomponent reactions offer another efficient route. For example, catalyst- and solvent-free thermal multicomponent reactions involving 4-oxo-4H-chromene-3-carbaldehydes, 1,3-diketoesters, and anilines have been developed to produce diverse 2-pyridone derivatives through a domino Knoevenagel condensation/Michael addition/ring opening/ring closure sequence. wordpress.com
More elaborate domino sequences have been designed to build intricate polycyclic systems containing the 2-pyridone motif. A notable example involves an aldol (B89426) condensation, alkene isomerization, intramolecular Diels-Alder cycloaddition, and a final base-accelerated cycloreversion to construct substituted 2-pyridones from diketopiperazine precursors. nih.gov This sequence can often be performed in a single reaction vessel. nih.gov Similarly, cascade annulations of isopropene derivatives have been developed as a metal-free approach to synthesize substituted pyridines. nih.gov The versatility of the 2-pyridone scaffold is further demonstrated in its reaction with arynes. While competition between different reaction pathways can exist, modifications to the scaffold can favor a selective [4 + 2] cycloaddition (Diels-Alder reaction) across the pyridone ring, leading to the rapid assembly of complex, bridged isoquinolone structures. nih.gov
Table 2: Examples of Domino and Cascade Reactions for the Synthesis of Pyridone-Based Structures
| Reaction Type | Key Steps | Resulting Structure | Ref |
| Domino Reaction Sequence | Aldol condensation, alkene isomerization, intramolecular Diels-Alder cycloaddition, cycloreversion | Substituted 2-Pyridones | nih.gov |
| Multicomponent Domino Reaction | Knoevenagel condensation, Michael addition, ring opening, ring closure | Functionalized 2-Pyridones | wordpress.com |
| Domino Knoevenagel-Hetero-Diels-Alder | Knoevenagel condensation, hetero-Diels-Alder cycloaddition | Dihydropyrans (precursors to other heterocycles) | iupac.org |
| Cascade Annulation | Metal-free annulation of isopropene derivatives | Substituted Pyridines and Pyrimidines | nih.gov |
| Selective Cycloaddition | [4 + 2] Cycloaddition with arynes | Fused Bridged Isoquinolones | nih.gov |
Mechanistic Investigations of Biological Activities Excluding Clinical Human Trials
Enzyme Inhibition and Modulation Studies (In Vitro)
Noradrenaline Transporter Inhibition Mechanisms
Currently, there is no publicly available scientific literature detailing the in vitro inhibitory activity of 3-(3-Cyanophenyl)-2-hydroxypyridine or its close derivatives on the noradrenaline transporter.
Nitric Oxide Synthase Inhibition
There is no available research data on the direct inhibitory effects of 3-(3-Cyanophenyl)-2-hydroxypyridine or its related 3-cyanopyridine (B1664610) analogs on nitric oxide synthase in vitro.
Phosphodiesterase-3 (PDE-3) Inhibition
Scientific literature does not currently contain specific data regarding the in vitro inhibition of phosphodiesterase-3 (PDE-3) by 3-(3-Cyanophenyl)-2-hydroxypyridine or its derivatives.
PIM-1 Kinase Inhibition
The 3-cyanopyridine scaffold has been identified as a promising template for the development of PIM-1 kinase inhibitors. PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.
A study investigating a series of novel 3-cyanopyridine derivatives demonstrated significant PIM-1 kinase inhibitory activity. nih.gov In this research, several compounds were synthesized and evaluated for their ability to inhibit PIM-1 kinase in vitro. The results, as summarized in the table below, highlight the potential of this chemical class. For instance, compound 8f , a 3-cyanopyridine hybrid with a 2-naphthyl moiety, and compound 7h , a 3-cyanopyridin-2-one hybrid with a 3-pyridyl group, showed potent inhibition with IC50 values of 0.58 µM and 0.283 µM, respectively. nih.gov The latter was found to be nearly as potent as the reference drug Staurosporine (IC50 = 0.223 µM). nih.gov
Another study on cyanopyridinone and cyanopyridine-based compounds also reported noteworthy PIM-1 kinase inhibition. nih.govacs.orgacs.org Compound 4d from this series exhibited the highest inhibitory activity with an IC50 value of 0.46 ± 0.02 μM, which was more potent than the reference compound quercetagetin (B192229) (IC50 = 0.56 ± 0.03 μM). nih.govacs.orgacs.org
| Compound Series | Most Potent Compound | PIM-1 Kinase IC50 (µM) | Reference |
|---|---|---|---|
| 3-Cyanopyridine Hybrids | 7h | 0.283 | nih.gov |
| 3-Cyanopyridine Hybrids | 8f | 0.58 | nih.gov |
| Cyanopyridinone/Cyanopyridine-Based | 4d | 0.46 ± 0.02 | nih.govacs.orgacs.org |
| Cyanopyridinone/Cyanopyridine-Based | 4c | 0.61 ± 0.03 | nih.govacs.orgacs.org |
| Cyanopyridinone/Cyanopyridine-Based | 4b | 0.63 ± 0.03 | nih.govacs.orgacs.org |
Tubulin Polymerization Inhibition
The 3-cyanopyridine scaffold has also been investigated for its potential to inhibit tubulin polymerization, a critical process in cell division, making it an attractive target for anticancer drug development.
While direct data on 3-(3-Cyanophenyl)-2-hydroxypyridine is unavailable, a study on diarylpyridines, which can be considered structural analogs, revealed potent anti-tubulin activity. nih.gov In this research, compound 10t , a diarylpyridine derivative, demonstrated significant inhibition of tubulin polymerization and displayed potent antiproliferative activities against several cancer cell lines with IC50 values in the sub-micromolar range (0.19–0.33 μM). nih.gov
| Compound Series | Most Potent Compound | Antiproliferative IC50 (µM) | Cell Lines | Reference |
|---|---|---|---|---|
| Diarylpyridines | 10t | 0.19 - 0.33 | HeLa, SGC-7901, MCF-7 | nih.gov |
Survivin Protein Inhibition
Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is overexpressed in most human cancers and plays a dual role in inhibiting apoptosis and regulating cell division. The 3-cyanopyridine scaffold has been identified as a promising starting point for the development of survivin inhibitors. nih.govresearchgate.net
A study focused on novel 3-cyanopyridine derivatives as survivin modulators found that certain compounds could significantly reduce survivin expression in a concentration-dependent manner. nih.gov Western blotting analysis of MDA-MB-231 cells treated with compounds 5c and 5e showed a remarkable decrease in survivin levels. nih.gov These compounds also induced cell cycle arrest at the G2/M phase and promoted apoptosis. nih.gov The cytotoxic activity of these compounds was evaluated against several cancer cell lines, with compound 5e showing a better cytotoxic effect than the reference drug 5-FU in some cases. nih.gov
| Compound | Effect on Survivin | Cell Line | Methodology | Reference |
|---|---|---|---|---|
| 5c | Remarkable reduction in expression | MDA-MB-231 | Western Blot | nih.gov |
| 5e | Remarkable reduction in expression | MDA-MB-231 | Western Blot | nih.gov |
AMP-activated Protein Kinase (AMPK) Activation
Adenosine monophosphate-activated protein kinase (AMPK) is a crucial sensor and regulator of cellular energy homeostasis. ekb.eg Its activation can trigger beneficial metabolic shifts, such as increased glucose uptake and fatty acid oxidation. ekb.eg While the direct activation of AMPK by 3-(3-Cyanophenyl)-2-hydroxypyridine has not been extensively documented in publicly available research, the broader class of 3-cyano-2-oxa-pyridine derivatives has been noted for diverse pharmacological activities. ekb.eg For instance, certain thienopyridin-2-one derivatives, which feature a fused ring system with the 3-cyano-2-substituted pyridine (B92270) core, have demonstrated AMPK inhibitory activities. ekb.eg This suggests that the 3-cyanopyridine scaffold can interact with AMPK, although the specific effect—activation or inhibition—may depend on the other substituents on the pyridine ring.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation. nih.gov Specifically, HDAC6, a primarily cytoplasmic enzyme, is a target in cancer therapy due to its role in deacetylating non-histone proteins like tubulin. nih.govnih.gov Research into structurally related compounds offers insights into the potential for 3-(3-Cyanophenyl)-2-hydroxypyridine to act as an HDAC inhibitor. Studies on 3-hydroxypyridin-2-thiones, which are structurally similar to 3-(3-Cyanophenyl)-2-hydroxypyridine, have identified them as novel zinc binding groups that can selectively inhibit HDAC6 and HDAC8. researchgate.net One study identified a 3-hydroxypyridin-2-thione compound that inhibited HDAC6 and HDAC8 with IC50 values of 681 nM and 3675 nM, respectively, while showing no inhibition of HDAC1. researchgate.net This selectivity is a desirable trait in the development of targeted therapies. Docking studies suggest that the 3-hydroxy-isoxazole moiety, another related chemical group, can establish a bidentate coordination with the catalytic zinc ion in the active site of HDAC6. nih.gov
Table 1: HDAC Inhibition by a Structurally Related 3-Hydroxypyridin-2-thione Compound
| Enzyme | IC50 (nM) |
|---|---|
| HDAC6 | 681 |
| HDAC8 | 3675 |
| HDAC1 | No Inhibition |
Data derived from studies on 3-hydroxypyridin-2-thione, a compound structurally related to 3-(3-Cyanophenyl)-2-hydroxypyridine. researchgate.net
Xanthine (B1682287) Oxidase (XO) Inhibition
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. researchgate.netwikipedia.org Elevated levels of uric acid can lead to conditions such as gout. researchgate.net Consequently, inhibitors of XO are of significant therapeutic interest. While direct studies on 3-(3-Cyanophenyl)-2-hydroxypyridine as an XO inhibitor are not prominent, research on related structures provides valuable information. For example, a series of 3,5-dipyridyl-1,2,4-triazole derivatives have been synthesized and evaluated for their XO inhibitory activity. researchgate.net One of the most potent compounds from this series, 3-(2-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole (FYX-051), demonstrated significant potential in lowering serum uric acid levels. researchgate.net This indicates that the cyanopyridine scaffold is a viable component for designing effective XO inhibitors.
HIV-1 Integrase Inhibition
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV), making it a critical target for antiretroviral therapy. nih.gov The development of integrase inhibitors has been a focus of much research. While specific data on 3-(3-Cyanophenyl)-2-hydroxypyridine is limited, studies on related pyridine-containing compounds are informative. For instance, 2-hydroxy-3-pyridylacrylic acid derivatives have been synthesized and identified as novel HIV integrase inhibitors. nih.gov Furthermore, a highly potent pyrrolopyridine-based allosteric integrase inhibitor, STP0404, has been shown to bind to the host LEDGF/p75 protein binding pocket of the integrase dimer, leading to aberrant oligomerization and inhibition of viral maturation. nih.gov These findings underscore the potential of pyridine-based structures in the design of HIV-1 integrase inhibitors.
Prolyl Hydroxylase Inhibition
Prolyl hydroxylase domain (PHD) enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway. nih.govnih.gov By inhibiting PHD, the degradation of HIF-α is prevented, leading to the activation of genes involved in erythropoiesis and iron metabolism. youtube.comyoutube.com This mechanism is being explored for the treatment of anemia associated with chronic kidney disease. nih.gov While direct evidence for 3-(3-Cyanophenyl)-2-hydroxypyridine as a prolyl hydroxylase inhibitor is not widely published, the therapeutic potential of PHD inhibitors is well-established.
Mechanisms of Cellular Effects (In Vitro)
Induction of Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. A key area of investigation for novel anti-cancer agents is their ability to induce apoptosis in tumor cells. Studies on 3-cyano-2-substituted pyridines have shown that these compounds can induce apoptosis in cancer cell lines. nih.govnih.gov For example, a benzohydrazide (B10538) derivative of 3-cyanopyridine demonstrated potent growth inhibition in the human breast cancer cell line MCF-7, with an IC50 value of 2 µM. nih.govnih.gov This compound was observed to induce morphological changes consistent with apoptosis and arrested the cell cycle in the G1 phase. nih.gov Mechanistic studies revealed an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the compound triggered the release of cytochrome c from the mitochondria, indicating the involvement of the intrinsic apoptotic pathway. nih.gov
Table 2: In Vitro Anticancer Activity of a 3-Cyanopyridine Derivative
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 2 |
Data from a study on a benzohydrazide derivative of 3-cyanopyridine. nih.govnih.gov
Antimicrobial Mechanisms Against Specific Microorganisms
While specific mechanistic studies exclusively on 3-(3-Cyanophenyl)-2-hydroxypyridine are not extensively detailed in the public domain, the broader class of cyanopyridine and hydroxypyridine derivatives has been the subject of antimicrobial research. The proposed mechanisms of action are often multifaceted and can differ between various classes of microorganisms.
The antimicrobial activity of hydroxypyridine derivatives is sometimes linked to their ability to chelate metal ions, which are essential for various bacterial enzymatic processes. This sequestration of metal ions can disrupt microbial metabolism and growth. For some cyanopyridine compounds, their antimicrobial effects are attributed to the disruption of the bacterial cell membrane.
Research on various 3-cyanopyridine derivatives has demonstrated activity against a range of pathogenic microbes. For instance, newly synthesized pyridine and thienopyridine derivatives have shown good to strong antimicrobial activity against Escherichia coli, Bacillus mycoides, and Candida albicans researchgate.net. Studies on other cyanopyridine series have also reported activity against Klebsiella pneumoniae, Enterobacter aerogenes, Staphylococcus aureus, and Staphylococcus epidermidis nih.gov. The activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
In a study of cyanopyridinyl tetrahydronaphthalene derivatives, several of the synthesized compounds exhibited significant biological activity against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, Bacillus megaterium, Sarcina lutea, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, as well as the fungi Saccharomyces cerevisiae and Candida albicans nih.gov. Similarly, certain 3-cyanopyridine derivatives of (-)-β-pinene have shown MIC values in the range of 15.6-125 mg/L against several bacterial and fungal strains nih.gov.
The following table summarizes the antimicrobial activity of selected cyanopyridine derivatives against various microorganisms, providing an insight into the potential spectrum of activity for compounds like 3-(3-Cyanophenyl)-2-hydroxypyridine.
| Compound Type | Microorganism | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 3-Cyanopyridine derivatives of (-)-β-pinene | Staphylococcus epidermidis | 15.6 mg/L | nih.gov |
| 3-Cyanopyridine derivatives of (-)-β-pinene | Candida albicans | 15.6 mg/L | nih.gov |
| Cyanopyridinyl tetrahydronaphthalene derivatives | Staphylococcus aureus | Significant Activity | nih.gov |
| Cyanopyridinyl tetrahydronaphthalene derivatives | Escherichia coli | Significant Activity | nih.gov |
| Novel pyridine and thienopyridine derivatives | Bacillus mycoides | Inhibition zone: 33 mm | researchgate.net |
| Novel pyridine and thienopyridine derivatives | Candida albicans | Inhibition zone: 29 mm | researchgate.net |
Structure-Activity Relationship (SAR) Analysis for Mechanistic Insights
The structure-activity relationship (SAR) analysis of 3-(3-Cyanophenyl)-2-hydroxypyridine and its analogs is crucial for understanding the molecular features that govern their antimicrobial potency. The antimicrobial activity of this class of compounds is significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings.
A key structural feature across many biologically active 2-hydroxypyridine (B17775) derivatives is the cyano group at the 3-position. This group is often considered essential for the observed biological activities ekb.eg. The replacement of the hydrogen at the para position of the phenyl ring with electron-withdrawing groups such as chloro, fluoro, and methoxy (B1213986) has been shown to increase microbial activity against various microorganisms sciensage.info.
In a study on 3-cyanopyridine derivatives of (-)-β-pinene, it was found that the introduction of double fluoro substituents at the meta- and para-positions of the benzene (B151609) ring resulted in the most active compound against S. epidermidis and C. albicans nih.gov. This highlights the importance of the substitution pattern on the aryl moiety for antimicrobial efficacy.
Another study on nicotinic acid benzylidene hydrazide derivatives, which share the pyridine core, indicated that compounds with nitro and dimethoxy substituents were the most active against a panel of bacteria and fungi mdpi.com. The presence of electron-withdrawing groups like halogens (Br, Cl) and electron-donating groups like methoxy (OCH3) on the phenyl ring of isonicotinic acid derivatives also resulted in highly active antimicrobial agents mdpi.comnih.gov.
The following interactive data table presents a summary of the structure-activity relationships for various pyridine derivatives, illustrating how different substituents impact their antimicrobial activity.
| Core Structure | Substituent(s) | Effect on Antimicrobial Activity | Reference |
|---|---|---|---|
| 3-Cyanopyridine | Para-position electron-withdrawing groups (Cl, F, OCH3) on phenyl ring | Increased activity | sciensage.info |
| 3-Cyanopyridine derivative of (-)-β-pinene | Meta- and para-fluoro substituents on benzene ring | Most active compound against S. epidermidis and C. albicans | nih.gov |
| Nicotinic acid benzylidene hydrazide | Nitro and dimethoxy substituents | Most active against tested strains | mdpi.com |
| Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides | Br, OCH3, and Cl groups | Highly active antimicrobial agents | mdpi.comnih.gov |
| Pyridine-benzothiazole hybrids | Various substituents | Poor to fair activity | nih.gov |
Applications in Materials Science and Advanced Technologies
Incorporation into Advanced Polymeric and Organic Materials
The 2-pyridone core, of which 3-(3-cyanophenyl)-2-hydroxypyridine is a derivative, is a versatile scaffold in polymer chemistry and materials science. mdpi.com These heterocyclic compounds serve as crucial intermediates for synthesizing more complex nitrogen-containing molecules and polymers. mdpi.com The presence of reactive sites—the hydroxyl group and the activated positions on the pyridine (B92270) ring—allows for its integration into various polymer backbones or as functional pendant groups. The incorporation of such polar, aromatic structures can influence the thermal stability, solubility, and mechanical properties of the resulting polymers. Research into 3-cyano-2-pyridones has highlighted their role as valuable building blocks for nitrogen-containing heterocycles, which have broad applicability in materials science. mdpi.com
Design of Fluorescent Scaffolds and Probes
The inherent photophysical properties of the 3-cyano-2-pyridone structure make it an excellent candidate for the development of fluorescent materials. The donor-acceptor nature of the molecule often leads to materials with significant fluorescence. bohrium.com
Researchers have successfully developed simple and efficient synthesis routes for various 3-cyano-2-pyridone derivatives, demonstrating their potential as fluorescent scaffolds. mdpi.comsciforum.net These syntheses are often performed under mild conditions and result in high yields. mdpi.comsciforum.net Studies on the fluorescence properties of these derivatives show that their emission intensity can be concentration-dependent. mdpi.com For example, in one study, a specific derivative exhibited its strongest fluorescence at a concentration of 10⁻⁴ M. mdpi.com The general structure of these derivatives allows for systematic modification, enabling the fine-tuning of their photophysical properties for specific applications. sciforum.net
The core structure is also related to the BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) platform, which is widely used to create sensitive "turn-on" fluorescent probes for detecting reactive oxygen species (ROS) like hydroxyl radicals (˙OH). nih.govnih.gov These probes are designed with reactive sites that, upon interaction with the target analyte, undergo a chemical transformation that initiates a strong fluorescent signal. nih.gov This principle can be applied to probes derived from 3-(3-Cyanophenyl)-2-hydroxypyridine, where the pyridine and phenyl rings can be functionalized to act as specific receptors for analytes of interest.
Table 1: Photophysical Properties of a Representative 3-Cyano-2-pyridone Derivative (P-16)
This table presents the absorption and emission data for a luminescent molecule based on a 3-cyano-2-pyridone core, demonstrating its blue light-emitting properties.
| Property | Wavelength (nm) | Optical Band Gap (eV) |
| Absorption (λabs) | 355 | 2.95 |
| Emission (λem) | 420 | - |
| Data sourced from studies on 4,6-bis(4-alkyloxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. bohrium.com |
Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The field of coordination chemistry leverages organic ligands to construct highly ordered, porous materials like coordination polymers and metal-organic frameworks (MOFs). The structure of 3-(3-Cyanophenyl)-2-hydroxypyridine offers multiple potential binding sites for metal ions, making it a promising ligand for creating such materials. researchgate.netresearchgate.net
3-(3-Cyanophenyl)-2-hydroxypyridine possesses several features that make it an effective ligand. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can form a bidentate chelate with a metal center. Additionally, the nitrogen atom of the nitrile (cyano) group can coordinate to a metal ion, allowing the ligand to act as a bridge between metal centers. nih.gov
The geometry and position of these coordinating groups are critical in determining the final structure of the MOF. nih.gov Research on analogous pyridine-containing ligands has shown that the position of the nitrogen atom significantly impacts the resulting framework's connectivity and crystallinity. nih.gov Ligands with similar functionalities, such as terpyridines, are known to form diverse and stable 3D MOFs with properties like photoluminescence and electrical conductivity. researchgate.netresearchgate.net The combination of the pyridyl, hydroxyl, and cyano groups in a single molecule provides a versatile platform for designing multi-dimensional frameworks with potentially complex topologies. bohrium.com
The porous nature of MOFs and coordination polymers makes them ideal candidates for applications in sensing and molecular recognition. The functional groups lining the pores of a MOF constructed with 3-(3-Cyanophenyl)-2-hydroxypyridine ligands would be the cyano and hydroxyl groups. These groups can interact with small guest molecules through hydrogen bonding or dipole-dipole interactions.
Luminescent MOFs, in particular, can be used as chemical sensors. Research has demonstrated that zinc-based coordination polymers can act as dual-responsive luminescent probes for detecting specific ions like Al³⁺ and S²⁻ through a fluorescence quenching mechanism. nih.gov A MOF built from 3-(3-Cyanophenyl)-2-hydroxypyridine could exhibit inherent luminescence due to the organic linker. The binding of a target analyte within the pores could alter this luminescence, providing a detectable signal for sensing applications. The precise location of cations or guest molecules within the framework channels, often stabilized by interactions with the ligands, is key to these functional properties. rsc.org
Exploration in Liquid Crystalline Systems
Liquid crystals (LCs) are states of matter with properties between those of conventional liquids and solid crystals, finding applications in displays and electron-transporting materials. bohrium.com The rod-like molecular shape and donor-acceptor characteristics of molecules derived from 3-(3-cyanophenyl)-2-hydroxypyridine make them suitable for forming liquid crystalline phases.
A series of luminescent molecules based on a 3-cyano-2-pyridone core attached to two 4-alkyloxyphenyl groups has been synthesized and studied. bohrium.com The investigation revealed that the length of the alkoxy chains significantly influences the mesomorphic behavior. While shorter chains (n=8, 10) did not result in liquid crystalline properties, longer chains led to the formation of ordered phases.
Table 2: Phase Transition Temperatures of 3-Cyano-2-pyridone Based Liquid Crystals
This table summarizes the thermal behavior of molecules from the Pn-series (4,6-bis(4-alkyloxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) with varying alkyl chain lengths (n).
| Compound | Alkyl Chain Length (n) | Heating Cycle (°C) | Cooling Cycle (°C) |
| P-12 | 12 | Cr 129.2 SmC 173.8 I | I 172.1 SmC 117.2 Cr |
| P-14 | 14 | Cr 127.6 SmC 170.1 I | I 168.3 SmC 121.7 Cr |
| P-16 | 16 | Cr 128.1 Colr 162.3 I | I 160.5 Colr 119.8 Cr |
| Cr = Crystalline, SmC = Smectic C, Colr = Rectangular Columnar, I = Isotropic Liquid. Data sourced from bohrium.com. |
These findings show that molecules with chain lengths of n=12 and n=14 exhibited a smectic C phase, a type of layered liquid crystal phase. bohrium.com The longest chain derivative (n=16) displayed a more ordered lamellar phase, which arises from a face-to-face molecular alignment. This type of organization is particularly promising for applications in optoelectronic devices and as electron-transporting materials. bohrium.com All synthesized compounds in this family were found to be blue light emitters. bohrium.com
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The future synthesis of 3-(3-Cyanophenyl)-2-hydroxypyridine is anticipated to move towards more efficient and environmentally benign methodologies. While classical synthetic routes have been established for various substituted pyridines, emerging strategies in green chemistry and process optimization are expected to play a pivotal role. Research in this area will likely focus on several key aspects:
Mechanochemical Synthesis: This solvent-free or low-solvent approach offers a sustainable alternative to traditional solution-phase synthesis. A study on the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone demonstrated that milling and aging could significantly increase the reaction yield, with the milling time being a dominant process parameter. researchgate.net Future work could adapt mechanochemical methods to the synthesis of 3-(3-Cyanophenyl)-2-hydroxypyridine, potentially leading to higher yields, reduced waste, and lower energy consumption.
Catalysis: The exploration of novel catalysts, including heterogeneous catalysts and biocatalysts, can lead to milder reaction conditions and improved selectivity. For instance, the preparation of 3-hydroxypyridine (B118123) has been achieved under mild conditions with good yield, highlighting the importance of the catalytic system. google.com Research into specific catalysts for the coupling of a 3-cyanophenyl group to a 2-hydroxypyridine (B17775) core could significantly enhance the synthesis of the target molecule.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Mechanochemical Synthesis | Reduced solvent usage, lower energy consumption, potentially higher yields. | Optimization of milling parameters (time, frequency) and reactant ratios. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. | Design of novel MCRs tailored for the specific substituents. |
| Advanced Catalysis | Milder reaction conditions, higher selectivity, improved sustainability. | Development of novel catalysts (e.g., heterogeneous, biocatalysts). |
Further Elucidation of Structure-Function Relationships through Advanced Computational Models
Computational chemistry offers powerful tools to understand the intricate relationship between the structure of 3-(3-Cyanophenyl)-2-hydroxypyridine and its potential functions. The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms is a critical aspect that can be investigated using theoretical models. mdpi.com Advanced computational approaches can provide deep insights into:
Tautomeric Equilibrium: The position of the tautomeric equilibrium in 2-hydroxypyridine derivatives is known to be influenced by substituents and the surrounding environment. semanticscholar.orgrsc.org Computational studies, such as Density Functional Theory (DFT), can predict the relative stability of the tautomers of 3-(3-Cyanophenyl)-2-hydroxypyridine in different solvents and in the gas phase. mdpi.com This understanding is crucial as the different tautomers may exhibit distinct biological activities and physicochemical properties.
Molecular Docking and Dynamics: To explore the potential of this compound as a therapeutic agent, molecular docking simulations can be employed to predict its binding affinity and mode of interaction with biological targets, such as enzymes or receptors. nih.govnih.gov Subsequent molecular dynamics simulations can provide a more dynamic picture of the protein-ligand complex, revealing the stability of the interaction over time.
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis: These methods can be used to analyze the electronic structure of the molecule in detail. semanticscholar.org For instance, QTAIM can characterize the nature of chemical bonds and non-covalent interactions, while NBO analysis can shed light on charge distribution and intramolecular interactions, such as hydrogen bonding, which can influence the molecule's conformation and reactivity.
| Computational Method | Application to 3-(3-Cyanophenyl)-2-hydroxypyridine | Expected Insights |
| Density Functional Theory (DFT) | Prediction of tautomeric equilibrium and spectroscopic properties. | Understanding of the relative stability of tautomers and their spectral signatures. |
| Molecular Docking and Dynamics | Simulation of binding to biological targets. | Identification of potential protein targets and prediction of binding affinity. |
| QTAIM and NBO Analysis | Detailed analysis of electronic structure and intramolecular interactions. | Elucidation of the nature of chemical bonds and non-covalent interactions. |
Exploration of Undiscovered Mechanistic Pathways in Biological Systems
The cyanopyridine scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.gov Future research should aim to uncover the specific mechanistic pathways through which 3-(3-Cyanophenyl)-2-hydroxypyridine exerts its potential biological effects.
Antiproliferative and Anticancer Activity: Many cyanopyridine derivatives have shown promise as anticancer agents. tjnpr.orgnih.gov For example, certain cyanopyridone derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2, two important targets in cancer therapy. nih.gov Research could investigate whether 3-(3-Cyanophenyl)-2-hydroxypyridine or its analogues can inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Enzyme Inhibition: The structural motifs present in this compound suggest it could be an inhibitor of various enzymes. For instance, some 6-hydroxy-2-pyridones have been found to inhibit uridine (B1682114) phosphorylase, which could enhance the efficacy of certain antineoplastic drugs. researchgate.net Screening 3-(3-Cyanophenyl)-2-hydroxypyridine against a panel of enzymes could reveal novel therapeutic targets.
Antimicrobial and Antiviral Potential: Cyanopyridine derivatives have also been reported to possess antimicrobial and antiviral properties. nih.govmdpi.com Future studies could explore the activity of 3-(3-Cyanophenyl)-2-hydroxypyridine against a range of pathogenic bacteria and viruses, and elucidate its mechanism of action, which could involve the disruption of microbial metabolic pathways or viral replication processes.
| Potential Biological Activity | Possible Mechanistic Pathway | Research Approach |
| Anticancer | Inhibition of protein kinases (e.g., VEGFR-2, HER-2), induction of apoptosis. | In vitro cell-based assays, Western blotting, kinase inhibition assays. |
| Enzyme Inhibition | Competitive or non-competitive inhibition of key enzymes. | Enzyme kinetics studies, structural biology (X-ray crystallography). |
| Antimicrobial/Antiviral | Disruption of cell wall synthesis, inhibition of essential enzymes, interference with viral entry or replication. | Minimum Inhibitory Concentration (MIC) assays, viral plaque reduction assays. |
Design of Next-Generation Analogues with Tailored Properties for Specific Applications
Based on a thorough understanding of its structure-activity relationships, the design of next-generation analogues of 3-(3-Cyanophenyl)-2-hydroxypyridine can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.
Substituent Modification: The introduction of different substituents on both the phenyl and pyridine (B92270) rings can have a profound impact on the molecule's activity. For example, studies on related compounds have shown that the position and nature of substituents can significantly alter their biological effects. nih.govmdpi.com A systematic exploration of different functional groups at various positions can lead to the identification of analogues with improved properties.
Bioisosteric Replacement: The cyano group or the hydroxyl group could be replaced by other functional groups with similar steric and electronic properties (bioisosteres) to fine-tune the molecule's activity and physicochemical characteristics. This strategy has been successfully employed in drug design to improve efficacy and reduce toxicity.
Scaffold Hopping: While retaining the key pharmacophoric features, the pyridine ring could be replaced by other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.
| Analogue Design Strategy | Objective | Example Modification |
| Substituent Modification | Enhance potency, selectivity, and pharmacokinetic properties. | Introduction of electron-donating or electron-withdrawing groups on the phenyl ring. |
| Bioisosteric Replacement | Fine-tune activity and physicochemical properties. | Replacement of the cyano group with a tetrazole or other bioisosteres. |
| Scaffold Hopping | Explore new chemical space and discover novel activities. | Replacement of the pyridine ring with other N-heterocycles. |
Integration into Interdisciplinary Research Areas (e.g., bio-materials, advanced sensing)
The unique properties of the 2-hydroxypyridine and cyanophenyl moieties suggest that 3-(3-Cyanophenyl)-2-hydroxypyridine could find applications beyond the traditional realm of medicinal chemistry.
Biomaterials: The ability of 2-hydroxypyridines to form hydrogen bonds and coordinate with metal ions makes them interesting building blocks for the development of novel biomaterials. mdpi.com The incorporation of 3-(3-Cyanophenyl)-2-hydroxypyridine into polymers or self-assembling systems could lead to materials with tailored properties for applications in drug delivery, tissue engineering, or as functional coatings.
Advanced Sensing: The cyanophenyl group can act as a fluorescent reporter, and its photophysical properties may be sensitive to the local environment. This opens up the possibility of developing fluorescent sensors based on this molecule for the detection of specific analytes, such as metal ions or biologically important molecules. The tautomerism of the 2-hydroxypyridine ring could also be exploited to create ratiometric sensors that exhibit a change in the ratio of two different emission wavelengths upon binding to a target.
| Interdisciplinary Area | Potential Application | Underlying Principle |
| Biomaterials | Component of functional polymers, hydrogels, or self-assembling systems. | Hydrogen bonding and metal coordination capabilities of the 2-hydroxypyridine moiety. |
| Advanced Sensing | Fluorescent sensor for metal ions or biomolecules. | Environment-sensitive fluorescence of the cyanophenyl group and tautomerism-induced spectral shifts. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-cyanophenyl)-2-hydroxypyridine, and how can purity (≥95%) be validated experimentally?
- Methodology :
- Synthesis : Utilize Suzuki-Miyaura coupling to introduce the 3-cyanophenyl group to the pyridine scaffold, referencing protocols for similar cyanophenyl-substituted heterocycles . Optimize reaction conditions (e.g., Pd catalysts, base selection) to minimize side products.
- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water.
- Purity Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and cross-validate with -NMR integration (e.g., absence of solvent or impurity peaks) .
Q. How should researchers characterize the structural and electronic properties of 3-(3-cyanophenyl)-2-hydroxypyridine?
- Methodology :
- Spectroscopy : Use - and -NMR to assign proton and carbon environments, focusing on the hydroxyl (-OH) and cyano (-CN) groups. IR spectroscopy can confirm O-H (3200–3600 cm) and C≡N (2200–2260 cm) stretches .
- Thermal Analysis : Determine melting point (compare to literature values for analogous hydroxypyridines, e.g., 166–169°C for 3-hydroxy-2-methylpyridine ).
Q. What are the critical stability considerations for this compound under laboratory storage conditions?
- Methodology :
- Storage : Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the cyano group or hydroxyl oxidation. Monitor degradation via periodic HPLC analysis .
- Light Sensitivity : Conduct accelerated stability studies under UV/visible light to assess photodegradation pathways .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic effects of the 3-cyanophenyl substituent on the pyridine ring’s reactivity?
- Methodology :
- DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G* basis set). Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Solvent Effects : Simulate solvent interactions (e.g., polarizable continuum model for DMSO/water) to assess substituent impact on solubility and charge distribution .
Q. What strategies resolve contradictions between reported purity (95%) and analytical data (e.g., NMR, mass spectrometry)?
- Methodology :
- Impurity Profiling : Use LC-MS to identify minor components (e.g., unreacted starting materials, dehydroxylated byproducts).
- Quantitative NMR (qNMR) : Employ an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination .
Q. How does 3-(3-cyanophenyl)-2-hydroxypyridine function as a precursor in heterocyclic synthesis (e.g., pyrazolo-pyridines)?
- Methodology :
- Cyclization Reactions : React with hydrazines under acidic conditions to form pyrazolo[4,3-c]pyridine derivatives. Monitor reaction progress via TLC and isolate products via flash chromatography .
- Mechanistic Studies : Use -labeled reagents to track nitrogen incorporation pathways .
Q. What experimental designs are recommended for studying its metal-binding properties in catalytic systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
